molecular formula C11H9N3O3 B14487985 Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]- CAS No. 64988-60-9

Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-

Cat. No.: B14487985
CAS No.: 64988-60-9
M. Wt: 231.21 g/mol
InChI Key: HJJGYHLYCNVHNR-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]- (CAS: 64988-60-9) is a benzoic acid derivative with a molecular formula of C₁₁H₉N₃O₃ and a molar mass of 231.21 g/mol . Structurally, it features a 1,2-dihydro-2-oxo-4-pyrimidinyl amino group attached at the 2-position of the benzoic acid scaffold. This substitution introduces hydrogen-bonding capabilities through the pyrimidinyl ring’s amine and carbonyl groups, which may influence solubility, receptor binding, and metabolic stability.

Properties

CAS No.

64988-60-9

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

2-[(2-oxo-1H-pyrimidin-6-yl)amino]benzoic acid

InChI

InChI=1S/C11H9N3O3/c15-10(16)7-3-1-2-4-8(7)13-9-5-6-12-11(17)14-9/h1-6H,(H,15,16)(H2,12,13,14,17)

InChI Key

HJJGYHLYCNVHNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=NC(=O)N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-aminobenzoic acid reacts with ethyl acetoacetate (a β-keto ester) and urea under acidic reflux conditions (e.g., ethanol with catalytic HCl). The reaction proceeds via:

  • Knoevenagel condensation : Formation of an α,β-unsaturated ketone intermediate.
  • Nucleophilic attack : Urea’s amine group attacks the electrophilic carbonyl carbon.
  • Cyclization : Intramolecular dehydration forms the pyrimidinone ring.

Example protocol :

  • Reagents : 2-Aminobenzoic acid (1 equiv), ethyl acetoacetate (1.2 equiv), urea (1.5 equiv).
  • Conditions : Reflux in ethanol with 0.1 M HCl for 6–8 hours.
  • Workup : Neutralization with NaHCO₃, filtration, and recrystallization from ethanol/water.

This method is cost-effective but may yield mixtures due to competing side reactions, necessitating careful purification.

Nucleophilic Aromatic Substitution with 4-Chloro-2-pyrimidinone

Direct coupling of 2-aminobenzoic acid with 4-chloro-2-pyrimidinone exploits nucleophilic aromatic substitution (NAS). The electron-deficient pyrimidinone ring facilitates displacement of the chloride by the amine.

Optimized Reaction Parameters

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility.
  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate the amine.
  • Temperature : 120–140°C for 12–24 hours.

Procedure :

  • Combine 4-chloro-2-pyrimidinone (1 equiv), 2-aminobenzoic acid (1.1 equiv), and K₂CO₃ (2 equiv) in DMF.
  • Heat at 130°C under nitrogen for 18 hours.
  • Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Yields are moderate (40–60%) due to the pyrimidinone’s limited reactivity. Microwave-assisted synthesis or transition metal catalysts (e.g., CuI) could enhance efficiency.

Hydrolysis of Formamidine Intermediates

Formamidine derivatives serve as precursors, with hydrolysis yielding the target amine linkage. Theoretical studies on analogous systems (e.g., DMPFA hydrolysis) suggest a stepwise mechanism involving water addition to the C=N bond.

Synthetic Pathway

  • Formamidine synthesis : React 2-aminobenzoic acid with a pyrimidinyl formamidine (e.g., using trimethylaluminum or PCl₅).
  • Hydrolysis : Treat the intermediate with aqueous HCl (1 M) at 80°C for 4 hours.

Key considerations :

  • Acidic conditions favor protonation of the imine nitrogen, enhancing electrophilicity for nucleophilic attack by water.
  • The tetrahedral intermediate collapses to release the amine and formamide byproducts.

Curtius Rearrangement and Cyclization

Adapting methodologies from quinolinone synthesis, this route employs phosphoryl azides to induce Curtius rearrangement in 2-acyl-benzoic acids, forming isocyanate intermediates that cyclize into pyrimidinones.

Stepwise Procedure

  • Acylation : Introduce a β-keto acyl group to 2-aminobenzoic acid via Friedel-Crafts acylation.
  • Curtius rearrangement : Treat with diphenylphosphoryl azide (DPPA) and Et₃N in THF, generating an isocyanate.
  • Cyclization : React with urea or ammonium acetate to form the pyrimidinone ring.

Example :

  • Reagents : 2-(3-Oxobutanoyl)benzoic acid (1 equiv), DPPA (1.2 equiv), urea (2 equiv).
  • Conditions : THF, 0°C to reflux over 6 hours.
  • Yield : ~50% after column chromatography.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Cyclocondensation Low-cost reagents, one-pot synthesis Side product formation, purification challenges 30–50%
NAS with 4-chloro-pyrimidinone Direct coupling, regioselective High temperatures, moderate yields 40–60%
Formamidine hydrolysis Mild conditions, mechanistic clarity Requires precursor synthesis 45–55%
Curtius rearrangement Versatile for ring formation Complex intermediates, multi-step 50–60%

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]- with structurally related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Features Notable Properties/Activities References
Target Compound C₁₁H₉N₃O₃ 231.21 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino] High hydrogen-bonding potential due to pyrimidinyl amino and carbonyl groups.
2-(4-Methylbenzoyl)benzoic acid C₁₅H₁₂O₃ 240.26 4-Methylbenzoyl group Lower ΔGbinding to T1R3 receptors compared to saccharin, suggesting stronger binding affinity .
2-(4-Methoxybenzoyl)benzoic acid C₁₅H₁₂O₄ 256.26 4-Methoxybenzoyl group Similar ΔGbinding trends as methyl analog; methoxy group enhances electronic effects .
Benzoic acid, 4-[(2-amino-4,7-dihydro-6-methyl-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2-fluoro-, ethyl ester C₁₆H₁₅FN₄O₃S 362.39 Fluorine, sulfur, pyrrolopyrimidine moiety Fluorine improves metabolic stability; sulfur enhances lipophilicity. Synthetic routes documented .
2-[Benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one C₂₃H₂₂N₄O₃S 434.51 Thiazolidinone, pyridopyrimidinone Thioxo and thiazolidinone groups may confer kinase inhibition or antimicrobial activity .

Functional Group Impact on Bioactivity

  • Substituent Effects on Binding Affinity: Methyl and methoxy groups on benzoyl analogs (e.g., 2-(4-methylbenzoyl)benzoic acid) exhibit lower ΔGbinding values for T1R3 receptors compared to the parent benzoic acid, indicating stronger interactions . The electron-donating nature of these groups likely enhances ligand-receptor interactions. In contrast, the pyrimidinyl amino group in the target compound introduces a rigid heterocycle with dual hydrogen-bonding sites (NH and C=O), which could optimize binding to enzymes or receptors requiring polar interactions.
  • For example, sulfur-containing derivatives (e.g., thioether or thioxo groups) often exhibit improved lipophilicity and target selectivity .

Pharmacokinetic Considerations

  • Molecular Weight and Bioavailability : The target compound’s lower molar mass (231.21 g/mol) compared to analogs like the pyrrolopyrimidine derivative (362.39 g/mol) may favor better oral bioavailability.
  • LogP and Solubility: The pyrimidinyl amino group’s polarity likely increases aqueous solubility relative to lipophilic analogs (e.g., thiazolidinone derivatives in ).

Biological Activity

Benzoic acid derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. One such compound, Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]- , exhibits notable pharmacological properties that warrant detailed exploration. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and properties:

  • Molecular Formula : C10H12N2O3
  • Molecular Weight : 208.22 g/mol
  • CAS Number : 22139-26-0

1. Antioxidant Activity

Research has indicated that benzoic acid derivatives possess significant antioxidant properties. A study demonstrated that these compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

3. Antiproliferative Effects

Benzoic acid derivatives have been evaluated for their antiproliferative effects on cancer cell lines. Notably, the compound exhibited cytotoxicity against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, with IC50 values indicating significant growth inhibition . The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

The biological activity of benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]- can be attributed to several mechanisms:

  • Inhibition of Protein Degradation Pathways : Studies have shown that this compound activates key protein degradation systems, including the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This activation is crucial for maintaining cellular homeostasis and may contribute to its anticancer effects .
  • Modulation of Enzyme Activity : The compound has been identified as a potent inhibitor of cathepsins B and L, enzymes involved in protein degradation and cancer progression. The interaction with these enzymes enhances its potential as an anticancer agent .

Case Study 1: Anticancer Activity

A recent study conducted on various benzoic acid derivatives highlighted the promising anticancer activity of the compound . The results indicated that at a concentration of 5 μM, it significantly activated chymotrypsin-like enzymatic activity associated with protein breakdown, contributing to its antiproliferative effects on cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzoic acid derivatives found that the compound effectively inhibited the growth of pathogenic bacteria in vitro. The study utilized disk diffusion methods to assess efficacy against E. coli and S. aureus, reporting zones of inhibition that suggest strong antimicrobial potential .

Comparative Analysis

Biological ActivityCompoundIC50 Value (μM)Mechanism of Action
AntioxidantBenzoic Acid DerivativeNot specifiedFree radical scavenging
AntimicrobialBenzoic Acid DerivativeNot specifiedInhibition of bacterial growth
AntiproliferativeBenzoic Acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-~5Induction of apoptosis; enzyme modulation

Q & A

Q. What synthetic routes are reported for benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-?

The compound can be synthesized via cyclocondensation reactions between substituted pyrimidine precursors and benzoic acid derivatives. For example, and describe a method where fused pyrimidine scaffolds are generated by reacting aminohydroxamates with carbonyl-containing intermediates under acidic conditions. Key steps include refluxing in ethanol with catalytic HCl and isolating products via recrystallization . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement.

Q. How can researchers confirm the structural identity of this compound?

A combination of spectroscopic techniques is recommended:

  • NMR : Compare chemical shifts of the pyrimidinyl NH (δ ~10–12 ppm) and aromatic protons (δ ~6.5–8.5 ppm) to reference data for similar fused pyrimidine derivatives .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+) and fragmentation patterns. provides HRMS protocols for structurally related 2-aminobenzoic acid derivatives .
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1650–1750 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) .

Q. What safety precautions are advised during experimental handling?

While direct safety data for this compound are limited, analogous benzoic acid derivatives (e.g., ) recommend:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation of fine powders.
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence the compound’s reactivity?

Substituents like electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyrimidine ring can reduce nucleophilicity at the amino group, affecting coupling reactions. demonstrates that para-substituted benzoic acids exhibit varying degradation rates under photocatalytic conditions due to electronic effects. For example, electron-deficient derivatives show slower oxidative degradation compared to hydroxyl-substituted analogs .

Q. What strategies resolve contradictions in reported spectroscopic data?

Discrepancies in NMR or MS data often arise from tautomerism (e.g., keto-enol forms in dihydro-2-oxopyrimidine) or solvent effects. To address this:

  • Variable Temperature NMR : Perform experiments at different temperatures to observe tautomeric equilibria.
  • Cross-Validation : Compare data across multiple solvents (DMSO-d₆ vs. CDCl₃) and reference computational models (e.g., DFT-predicted shifts) .

Q. How can researchers design experiments to study the compound’s biological activity?

suggests fused pyrimidine derivatives are often screened for enzyme inhibition (e.g., HIV integrase). Methodological steps include:

  • In Vitro Assays : Use fluorescence-based assays to measure inhibition of target enzymes.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., -OH, -OCH₃) and compare IC₅₀ values .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

Yield discrepancies may result from:

  • Impurity in Starting Materials : Use HPLC or GC to verify reagent purity.
  • Reaction Monitoring : Employ TLC or in-situ IR to track reaction progress and optimize quenching times .

Q. How can conflicting solubility data be reconciled?

Solubility variations (e.g., in DMSO vs. water) are often due to polymorphism or hydration states. Characterize crystalline forms via X-ray diffraction (e.g., ) and perform solubility studies under controlled humidity .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, stoichiometry) and identify optimal conditions .
  • Analytical Cross-Check : Validate spectral data against NIST databases () and published crystallographic studies () .

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